4-(Aminomethyl)-3-chloropyridin-2-amine
Description
4-(Aminomethyl)-3-chloropyridin-2-amine is a pyridine derivative characterized by a chlorine atom at the 3-position and an aminomethyl (-CH₂NH₂) group at the 4-position of the pyridine ring. The compound’s structure (CAS 199296-51-0) combines electron-withdrawing (chlorine) and electron-donating (aminomethyl) substituents, influencing its physicochemical and reactive properties . Pyridine derivatives are pivotal in medicinal chemistry due to their roles as pharmacophores in drug discovery, enzyme inhibitors, and intermediates for agrochemicals .
Properties
CAS No. |
1393560-31-0 |
|---|---|
Molecular Formula |
C6H8ClN3 |
Molecular Weight |
157.60 g/mol |
IUPAC Name |
4-(aminomethyl)-3-chloropyridin-2-amine |
InChI |
InChI=1S/C6H8ClN3/c7-5-4(3-8)1-2-10-6(5)9/h1-2H,3,8H2,(H2,9,10) |
InChI Key |
XIFKAVSMXWVIKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1CN)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-3-chloropyridin-2-amine typically involves multi-step organic reactions. One common method includes the chlorination of 2-aminopyridine followed by the introduction of the aminomethyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired substitution pattern on the pyridine ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-3-chloropyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The aminomethyl group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-(Aminomethyl)-3-chloropyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-3-chloropyridin-2-amine involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Structural Features
The table below highlights key structural differences between 4-(Aminomethyl)-3-chloropyridin-2-amine and related pyridine derivatives:
Physicochemical Properties
- Hydrogen Bonding: 3-Chloropyridin-2-amine forms centrosymmetric cyclic dimers via N-H⋯N hydrogen bonds, enhancing crystalline stability . The aminomethyl group in this compound may enable additional hydrogen-bonding interactions, improving solubility in polar solvents.
- Density and Boiling Points: 3-Chloro-4-iodopyridin-2-amine has a high density (2.139 g/cm³) due to iodine’s atomic mass, while this compound likely has lower density (~1.3–1.5 g/cm³) .
- Reactivity: The nitro group in 4-Methyl-3-nitropyridin-2-amine increases electrophilicity, making it prone to reduction reactions, whereas the aminomethyl group in the target compound may participate in Schiff base formation .
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